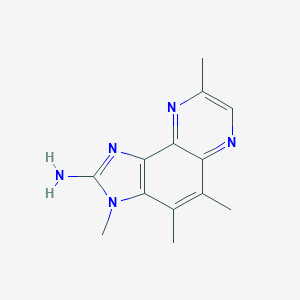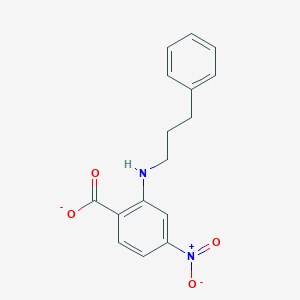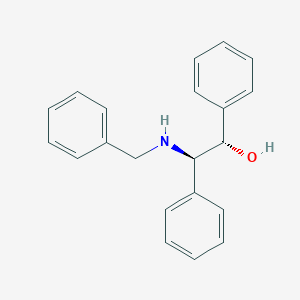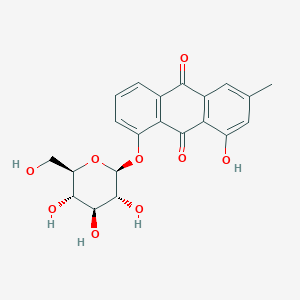
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazoquinoxalines and is known for its unique molecular structure and properties.
Wirkmechanismus
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cancer cells. The compound has also been reported to inhibit viral replication by targeting viral enzymes and proteins.
Biochemische Und Physiologische Effekte
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. The compound has also been reported to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- in lab experiments include its high potency, selectivity, and low toxicity. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using the compound in lab experiments include its poor solubility in aqueous solutions and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl-. One direction is to further investigate the mechanism of action of the compound and identify the specific targets it interacts with. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. The compound can also be modified to improve its solubility and stability. Further studies are also needed to evaluate the safety and efficacy of the compound in clinical trials and to identify its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound has been reported to have anticancer, antiviral, and antibacterial properties and has also been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of the compound and to identify its potential therapeutic applications.
Synthesemethoden
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- involves the reaction of 2,3-dimethylquinoxaline with 1,2-diaminobenzene in the presence of a palladium catalyst. The reaction yields the desired compound in good yield and purity. The synthesis method is well established and has been reported in various scientific literature.
Wissenschaftliche Forschungsanwendungen
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antiviral, and antibacterial properties. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
146177-60-8 |
|---|---|
Produktname |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- |
Molekularformel |
C13H15N5 |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
3,4,5,8-tetramethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C13H15N5/c1-6-5-15-9-7(2)8(3)12-11(10(9)16-6)17-13(14)18(12)4/h5H,1-4H3,(H2,14,17) |
InChI-Schlüssel |
BVELQIUUCUVWDT-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=C(C3=C(C2=N1)N=C(N3C)N)C)C |
Kanonische SMILES |
CC1=CN=C2C(=C(C3=C(C2=N1)N=C(N3C)N)C)C |
Andere CAS-Nummern |
146177-60-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)

![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)
![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)
![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)


![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)



![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)